molecular formula C17H20N2OS2 B4589166 3-ethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

3-ethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4589166
M. Wt: 332.5 g/mol
InChI Key: VHEDNPRVOXYLPL-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H20N2OS2 and its molecular weight is 332.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.10170561 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Thiazolidinones, including structures similar to the one mentioned, are being explored for their potential anticancer activities. For example, a study by Altuğ et al. (2011) discusses the synthesis of thiazolo[3,2-a]pyridines through a multicomponent reaction, showing promising anticancer activity across a range of cancer cell lines Altuğ et al., 2011. This highlights the potential of thiazolidinone derivatives in cancer research and drug development.

Antimicrobial Activity

The exploration of thiazolidinone derivatives for antimicrobial applications is a significant area of research. For instance, Sirakanyan et al. (2015) synthesized new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, showing promising antimicrobial activity against Staphylococcus aureus Sirakanyan et al., 2015. This suggests the utility of such compounds in developing new antimicrobial agents.

Chemical Synthesis and Biological Evaluation

Thiazolidinones serve as key intermediates in the synthesis of various heterocyclic compounds, which are evaluated for diverse biological activities. Youssef and Amin (2012) reported on the microwave-assisted synthesis of thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity Youssef & Amin, 2012. The methodology and applications discussed provide insights into the versatility of thiazolidinones in synthetic chemistry and pharmacology.

Properties

IUPAC Name

(5Z)-3-ethyl-5-[(2-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c1-3-19-16(20)15(22-17(19)21)11-13-6-7-14(10-12(13)2)18-8-4-5-9-18/h6-7,10-11H,3-5,8-9H2,1-2H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEDNPRVOXYLPL-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=C(C=C2)N3CCCC3)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C=C(C=C2)N3CCCC3)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-ethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-ethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-ethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-ethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-ethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

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